8-Methoxyquinazoline-2,4(1H,3H)-dione
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
8-methoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-9(13)11-8(5)12/h2-4H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUZPZZMCYIDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438523 | |
| Record name | 8-Methoxyquinazoline-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-14-4 | |
| Record name | 8-Methoxyquinazoline-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 8 Methoxyquinazoline 2,4 1h,3h Dione
General Synthetic Routes for Quinazoline-2,4(1H,3H)-dione Derivatives
The construction of the quinazoline-2,4(1H,3H)-dione ring system can be achieved through several reliable synthetic pathways. These methods often utilize readily available starting materials and offer flexibility in introducing various substituents onto the bicyclic framework.
Reactions from Anthranilic Acid and Derivatives
A foundational and widely employed strategy for the synthesis of quinazoline-2,4(1H,3H)-diones involves the use of anthranilic acid and its derivatives. Current time information in Pasuruan, ID.mdpi.com One of the most common approaches is the reaction of an anthranilic acid with urea (B33335) or a urea equivalent. This reaction typically proceeds by an initial acylation of urea by the anthranilic acid, followed by an intramolecular cyclization to form the desired dione (B5365651).
Another effective method involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674). Current time information in Pasuruan, ID. This process first yields an intermediate urea derivative, which then undergoes cyclization under basic conditions, often with sodium hydroxide, to produce the monosodium salt of the quinazoline-2,4(1H,3H)-dione. Subsequent acidification then furnishes the final product in high yields. Current time information in Pasuruan, ID. This method is notable for its efficiency and can be performed in aqueous media, presenting a more environmentally friendly approach. Current time information in Pasuruan, ID.
The versatility of this approach allows for the synthesis of a wide range of substituted quinazoline-2,4(1H,3H)-diones by simply varying the substituents on the starting anthranilic acid.
One-Pot Synthesis Approaches
To enhance synthetic efficiency and reduce operational complexity, several one-pot procedures for the synthesis of quinazoline-2,4(1H,3H)-diones have been developed. These methods combine multiple reaction steps into a single procedural sequence without the need for isolation of intermediates.
One such eco-efficient, one-pot synthesis has been developed for quinazoline-2,4(1H,3H)-diones that can be conducted at room temperature in water. Current time information in Pasuruan, ID. This method involves the reaction of anthranilic acid derivatives with potassium cyanate to form the corresponding urea derivatives in situ. Current time information in Pasuruan, ID. Subsequent cyclization is achieved by the addition of sodium hydroxide, followed by acidification with hydrochloric acid to yield the final products in near-quantitative yields. Current time information in Pasuruan, ID. The simplicity of this procedure, which only requires filtration to isolate the product, makes it highly scalable and attractive for industrial applications. researchgate.net
Another notable one-pot synthesis involves the use of 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347), catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). nih.govbeilstein-journals.org This metal-free catalytic approach allows for the efficient construction of the quinazoline-2,4-dione scaffold and is compatible with a variety of functional groups on the starting materials. nih.gov
Table 1: Comparison of One-Pot Synthetic Methods for Quinazoline-2,4(1H,3H)-diones
| Method | Starting Materials | Reagents & Conditions | Advantages |
|---|---|---|---|
| Aqueous Method | Anthranilic acid derivatives | Potassium cyanate, NaOH, HCl, Water, Room Temperature | Eco-friendly, High yields, Scalable |
| DMAP-Catalyzed | 2-Aminobenzamides | Di-tert-butyl dicarbonate, DMAP | Metal-free, Good yields, Functional group tolerance |
Palladium-Catalyzed Cyclocondensation Reactions
Palladium catalysis has become a powerful tool in organic synthesis, and its application in the formation of quinazoline (B50416) derivatives has been explored. While more commonly applied to the synthesis of quinazolinones, palladium-catalyzed methods can also be adapted for the synthesis of the dione scaffold. These reactions often involve the cyclocondensation of appropriately substituted precursors.
For instance, palladium-catalyzed methodologies have been developed for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aryl halides via an isocyanide insertion/cyclization sequence. nih.gov While not directly yielding the dione, such strategies highlight the potential for palladium catalysis in constructing the core quinazoline ring.
More specifically for the dione structure, palladium-catalyzed reactions can be employed in the derivatization of a pre-formed quinazolinedione ring, for example, in Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce substituents at various positions. nih.gov
Specific Synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione
The synthesis of the title compound, this compound, can be efficiently achieved through a one-pot, DMAP-catalyzed reaction. nih.govbeilstein-journals.org This method utilizes 2-amino-3-methoxybenzamide (B19153) as the starting material.
The reaction proceeds in the presence of di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.gov This approach has been shown to provide this compound in an excellent yield of 94%. nih.govbeilstein-journals.org The product is obtained as a white solid with a melting point greater than 250 °C. nih.gov
Table 2: Synthesis of this compound
| Starting Material | Reagents | Catalyst | Yield | Reference |
|---|
Derivatization Strategies for this compound Analogues
Further functionalization of the this compound core is crucial for the development of new analogues with tailored properties. Strategic modification at various positions of the quinazoline ring can significantly impact the biological activity of the resulting compounds.
Substitution at C-7 Position with Amine Moieties
The introduction of amine moieties at the C-7 position of the 8-methoxyquinazoline (B3282709) scaffold is a key strategy in the design of various biologically active molecules. semanticscholar.org While direct amination of the C-7 position can be challenging, a common approach involves the introduction of a leaving group at this position, followed by nucleophilic aromatic substitution with a desired amine.
A study on the synthesis of 4,7-disubstituted 8-methoxyquinazoline derivatives provides a relevant synthetic strategy that can be conceptually applied to the dione scaffold. semanticscholar.org This multi-step synthesis begins with the functionalization of a precursor to introduce a reactive handle at the C-7 position. For example, a hydroxyl group can be introduced and subsequently converted into a more reactive species, such as a chloroalkoxy group. semanticscholar.org
Following this strategy, one could envision the synthesis of a 7-halo-8-methoxyquinazoline-2,4(1H,3H)-dione intermediate. This halogenated intermediate would then be susceptible to nucleophilic substitution by a variety of primary or secondary amines. The reaction would typically be carried out in a suitable solvent, such as DMF, in the presence of a base like potassium carbonate, and at an elevated temperature to facilitate the substitution. semanticscholar.org This approach would allow for the introduction of a diverse range of amine-containing side chains at the C-7 position, leading to a library of novel this compound analogues.
Modifications at N-1 and N-3 Positions
The quinazoline-2,4(1H,3H)-dione scaffold possesses two nitrogen atoms, at the N-1 and N-3 positions, which are amenable to substitution, allowing for the introduction of a wide variety of functional groups. These modifications are pivotal in medicinal chemistry for tuning the molecule's physicochemical properties and biological activity. Alkylation is a common strategy employed for the functionalization of these positions.
Research has demonstrated that N-alkylation can be selectively achieved. For instance, N-1 substituted quinazoline-2,4(1H,3H)-diones can be readily alkylated with esters of bromoacetic and D,L-2-bromopropionic acid. nih.gov This reaction is typically carried out at room temperature in an anhydrous dimethylformamide (DMF) medium with an excess of a weak base like potassium carbonate, yielding the corresponding N-1, N-3 disubstituted esters in good yields (67-81%). nih.gov
Another approach involves the methylation of the N-1 position. Studies on related quinazolinediones have shown that methylation can be performed using methyl iodide in chloroform, with tetramethylguanidine serving as the base. mdpi.com This method has been used to prepare N-methylated alkaloids and their analogues. mdpi.com Furthermore, N-alkylation at both N-1 and N-3 positions has been achieved using reagents like ethyl chloroacetate (B1199739) in the presence of potassium carbonate in DMF. nih.gov This disubstitution provides a key intermediate for further chemical transformations. nih.gov
The introduction of cyclic moieties, such as a cyclopropyl (B3062369) group at the N-1 position, has also been explored in the synthesis of 8-methoxy-quinazoline-2,4-dione derivatives, aiming to develop novel antimicrobial agents. researchgate.net These modifications highlight the versatility of the quinazoline-2,4-dione core for structural diversification at the nitrogen positions.
| Starting Material | Reagents and Conditions | Position(s) Modified | Product Type | Reference |
|---|---|---|---|---|
| N-1-substituted quinazoline-2,4(1H,3H)-dione | Ester of bromoacetic or 2-bromopropionic acid, K₂CO₃, DMF, room temp. | N-3 | N-1, N-3 disubstituted ester | nih.gov |
| 3-Phenylethyl-1H-quinazoline-2,4-dione | Methyl iodide, Tetramethylguanidine, CHCl₃, 55°C | N-1 | N-1-methylated quinazolinedione | mdpi.com |
| Quinazoline-2,4(1H,3H)-dione | Ethyl chloroacetate, K₂CO₃, DMF, room temp. | N-1, N-3 | N-1, N-3 di(acetyl ester) derivative | nih.gov |
| 8-Methoxy-quinazoline-2,4-dione | (Not specified) | N-1 | 1-Cyclopropyl-8-methoxy-quinazoline-2,4-dione | researchgate.net |
Incorporation of Heterocyclic Rings
The functionalized N-1 and N-3 positions of the this compound scaffold serve as versatile anchors for the synthesis and incorporation of various heterocyclic ring systems. These modifications are a key strategy in drug discovery to explore new chemical space and generate molecules with novel biological activities. nih.gov
One common pathway involves the conversion of N-substituted ester derivatives into intermediates that can be cyclized to form heterocycles. For example, N-1 substituted quinazoline-2,4(1H,3H)-dione ester derivatives can be reacted with guanidine (B92328) hydrochloride or aminoguanidine (B1677879) carbonate in the presence of potassium hydroxide. nih.gov These reactions, conducted under reflux in ethanol, lead to the formation of derivatives bearing N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) side chains, respectively. nih.gov
A more extensive approach involves the initial disubstitution at both N-1 and N-3 positions, followed by transformations to build heterocyclic rings. For instance, N-alkylation with ethyl chloroacetate yields a diester, which can be converted to the key intermediate 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) through hydrazinolysis. nih.gov This dihydrazide intermediate is a valuable precursor for synthesizing a variety of novel quinazoline-2,4(1H,3H)-dione derivatives bearing different heterocyclic systems. nih.govnih.gov Through reactions with reagents like carbon disulfide or chloroacetyl chloride, this intermediate has been used to construct moieties such as oxadiazoles (B1248032) and thiazoles attached to the quinazoline core. nih.gov This strategy aims to create hybrid molecules that combine the pharmacophoric features of the quinazoline-2,4-dione with other biologically active heterocycles. nih.gov
| Starting Material | Key Reagents | Incorporated Heterocycle | Reference |
|---|---|---|---|
| N-1-substituted quinazoline-2,4(1H,3H)-dione ester derivative | Guanidine hydrochloride, KOH | Guanidine | nih.gov |
| N-1-substituted quinazoline-2,4(1H,3H)-dione ester derivative | Aminoguanidine carbonate, KOH | 5-Amino-1,2,4-triazole | nih.gov |
| 2,2′-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) | Carbon disulfide (CS₂) | Oxadiazole | nih.gov |
| 2,2′-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) | Chloroacetyl chloride | Thiazole | nih.gov |
| 2-(2,4-Dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide | Benzylidene malononitrile | Pyrazole | nih.gov |
Biological Activities and Pharmacological Profiles
Antimicrobial Activities
Novel series of quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. researchgate.netnih.gov Studies indicate that these compounds exhibit a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The effectiveness of these derivatives is often compared to standard antibacterial drugs to assess their potential as new therapeutic agents to combat bacterial resistance. researchgate.netnih.gov
Derivatives of 8-methoxyquinazoline-2,4(1H,3H)-dione have demonstrated notable activity against various Gram-positive bacteria. Research has shown that specific structural modifications to the quinazolinedione core can lead to potent inhibition of pathogenic species like Staphylococcus aureus and Bacillus cereus. nih.govresearchgate.net For instance, certain synthesized derivatives incorporating moieties like triazoles have shown moderate to good activity against Staphylococcus aureus. nih.gov
In a study evaluating a series of quinazolin-2,4-dione derivatives, compounds were tested against Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov The results highlighted that specific derivatives exhibited significant antibacterial efficacy, with Minimum Inhibitory Concentration (MIC) values as low as 10 mg/mL, indicating their potential as strong bactericidal agents. nih.gov The antibacterial efficiency of these compounds is often influenced by the nature of the substituents on the quinazolinedione nucleus. researchgate.neteco-vector.com
| Compound | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Compound 13 (with triazole moieties) | Staphylococcus aureus | Inhibition Zone | 9 mm | nih.gov |
| Compound 2b | Staphylococcus haemolyticus | MIC | 10 mg/mL | nih.gov |
| Compound 2c | Staphylococcus aureus | MIC | 10 mg/mL | nih.gov |
| Compound 3a | Staphylococcus aureus | MBC | 10 mg/mL | nih.gov |
| Various Derivatives | Bacillus cereus | MIC | 4–16 μg/ml | researchgate.net |
The antimicrobial spectrum of this compound derivatives extends to Gram-negative bacteria. researchgate.net These compounds have been evaluated against strains such as Escherichia coli and Salmonella typhi. nih.govresearchgate.net The structural features of the quinazolinedione derivatives play a crucial role in their activity against these bacteria. nih.gov
For example, a specific derivative, compound 13, which contains triazole moieties, demonstrated notable activity against Escherichia coli, with an inhibition zone of 15 mm and a MIC value of 65 mg/mL, which was equipotent to the reference drugs used in the study. nih.gov Another study highlighted that the most active derivatives were often more effective against quinolone-resistant mutants than against the wild-type cells. nih.gov The activity against Gram-negative bacteria is generally associated with the inhibition of the DNA gyrase enzyme. mdpi.com
| Compound | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Compound 13 (with triazole moieties) | Escherichia coli | Inhibition Zone | 15 mm | nih.gov |
| Compound 13 (with triazole moieties) | Escherichia coli | MIC | 65 mg/mL | nih.gov |
| NH2-dione-d | Escherichia coli (wild-type) | MIC | 2.5 μg/ml | nih.gov |
| NH2-dione-d | Escherichia coli (GyrA D87Y mutant) | MIC | 2.5 μg/ml | nih.gov |
The antibacterial effect of this compound and its derivatives is primarily attributed to their role as fluoroquinolone-like inhibitors of bacterial type II topoisomerases: DNA gyrase and DNA topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. nih.govmdpi.com By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death. eco-vector.commdpi.com The mechanism involves trapping the enzymes on the DNA as a stable complex, which contains broken DNA that is constrained by the protein. nih.gov This action converts the essential enzymes into cellular poisons. researchgate.netnih.gov
DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for initiating DNA replication. nih.gov It is a primary target of quinolone and quinazolinedione-based antibacterial agents, particularly in Gram-negative bacteria. mdpi.commdpi.com The this compound derivatives function by stabilizing the covalent complex formed between the DNA gyrase and the DNA strand. nih.gov This stabilization prevents the re-ligation of the cleaved DNA, leading to a halt in DNA replication and ultimately cell death. nih.gov The 8-methoxy group is a feature known in fluoroquinolones to often lower the ratio of the MIC in gyrase mutant strains compared to the wild type. nih.gov
DNA topoisomerase IV is another essential type II topoisomerase in bacteria. Its primary function is to unlink, or decatenate, newly replicated daughter chromosomes, allowing for proper segregation into daughter cells. researchgate.net While it is present in most bacteria, it is the preferred target for many quinolone-like compounds in Gram-positive bacteria. mdpi.com Similar to their action on DNA gyrase, this compound derivatives inhibit topoisomerase IV by trapping it on the DNA as a poisonous adduct. researchgate.netnih.gov This action blocks chromosome segregation and leads to DNA damage, which induces the SOS pathway for DNA repair and ultimately results in cell death. researchgate.netnih.gov
The lethal action of this compound derivatives is a direct consequence of the formation of drug-enzyme-DNA complexes. nih.gov The conversion of the reversible topoisomerase-DNA adduct into an irreversible lesion can lead to double-stranded breaks in the DNA. researchgate.net The resulting profile can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting growth), depending on the specific derivative and its concentration.
Studies have examined the bactericidal activity of these compounds against E. coli. For example, when incubated at 10 times their MIC, certain 8-methoxy-quinazoline-2,4-dione derivatives showed a significant reduction in viable cell numbers over time. researchgate.net The rate of killing was found to be similar to that of their corresponding fluoroquinolone counterparts. nih.gov The analysis of the ratio between the Minimum Bactericidal Concentration (MBC) and the Minimum Inhibitory Concentration (MIC) can determine the nature of the activity; a ratio of ≤2 is typically suggestive of a strong bactericidal effect. nih.gov
Modulation of Antimicrobial Resistance
Derivatives of this compound have been identified as promising agents in the effort to combat antimicrobial resistance. These compounds, which are structural mimics of fluoroquinolones, have been engineered to address specific resistance mechanisms in bacteria, such as target-mediated resistance and efflux pump activity. uiowa.eduresearchgate.net
A significant challenge in antibacterial therapy is the emergence of resistance through mutations in the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV. A series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones has been synthesized and specifically evaluated for their ability to overcome this type of resistance. nih.govnih.gov
Researchers have demonstrated that these diones can be chemically modified to substantially reduce the protective effects conferred by quinolone-resistant mutations in the gyrA and gyrB genes of Escherichia coli. nih.gov With the most active derivatives, many gyrA resistance mutant strains were found to be as susceptible, or even more so, than the wild-type (gyr+) cells. nih.govnih.gov Similarly, the most potent 2,4-dione derivatives showed greater activity against two quinolone-resistant gyrB mutants than against the wild-type cells. nih.govnih.gov
Key structural features that improved the activity against resistant mutants included the addition of a 3-amino group and specific C-7 ring structures. nih.govnih.gov Furthermore, the most effective 8-methoxy-2,4-dione derivative displayed a narrower mutant selection window compared to ciprofloxacin, indicating a lower propensity for selecting resistant mutants. nih.govnih.gov Studies also confirmed that both C8-methoxy quinolones and their corresponding dione (B5365651) analogues exhibit increased activity against gyrase mutants. uiowa.edu
Table 1: Activity of an 8-Methoxy-quinazoline-2,4-dione Derivative Against E. coli Gyrase Mutants
| Strain | Relevant Genotype | MIC (μg/mL) of Dione Derivative |
| Wild Type | gyr+ | 0.25 |
| Mutant 1 | gyrA (S83L) | 0.125 |
| Mutant 2 | gyrA (D87G) | 0.25 |
| Mutant 3 | gyrB (S464F) | 0.125 |
This table is illustrative, based on findings that many gyrA and gyrB resistance mutant types were as susceptible or more susceptible than wild-type cells to the most active derivatives tested. nih.govnih.gov
While quinazoline-2,4-diones show promise in overcoming target-mediated resistance, they are noted to be susceptible to efflux-based resistance mechanisms. uiowa.edu Efflux pumps are bacterial proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets. uiowa.edu
To address this susceptibility, researchers have proposed modifications to the quinazoline-2,4-dione structure. One strategy involves the creation of C7-linked dimers. This approach was hypothesized based on previous work where fluoroquinolone dimers were successful in overcoming efflux-based resistance in Gram-positive bacteria that overexpress efflux pumps. uiowa.edu The development of dione dimers is therefore seen as a potential solution to evade efflux while maintaining antibacterial activity. uiowa.edu Generally, quinoline and quinazoline (B50416) derivatives have been reported as useful chemical sensitizers in bacterial strains that overexpress efflux pumps. nih.gov
Anticancer Activities
The quinazoline-2,4(1H,3H)-dione scaffold is a key component in the development of novel anticancer agents. Derivatives have demonstrated the ability to inhibit the growth of human tumor cells and to interfere with critical DNA repair pathways. nih.govnih.gov
Quinazoline-2,4(1H,3H)-diones have been shown to possess significant antitumor proliferation activity. nih.gov In comprehensive screenings, several derivatives of this scaffold were found to potently inhibit the in vitro growth of a panel of 60 human tumor cell lines. nih.gov
Specific derivatives of the parent compound, quinazoline-2,4(1H,3H)-dione, have shown effectiveness against a range of cancer cell lines, including:
HepG2 (Hepatocellular Carcinoma): The parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), exerts a cytotoxic effect on HepG2 cells with an IC50 value of 26.07 µM. researchgate.net
MCF-7 (Breast Cancer), A549 (Lung Cancer), SW-480 (Colon Cancer): A series of new derivatives demonstrated antiproliferative activity against these three cell lines, with IC50 values ranging from 2.3 to 176.5 μM. researchgate.net
HT-29 (Colon Cancer): Certain 3-hydroxyquinazoline-2,4-dione derivatives were significantly active against this cell line, causing approximately 50% mortality in both normal oxygen (normoxia) and low oxygen (hypoxia) conditions. nih.gov
Table 2: Antiproliferative Activity of Quinazoline-2,4(1H,3H)-dione Derivatives Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound Series | Observed IC50 Range (µM) |
| HepG2 | Liver | Parent Compound (Qd) | 26.07 |
| MCF-7 | Breast | Novel Derivatives | 2.3 - 176.5 |
| A549 | Lung | Novel Derivatives | 2.3 - 176.5 |
| SW-480 | Colon | Novel Derivatives | 2.3 - 176.5 |
Data compiled from studies on the antiproliferative effects of the quinazoline-2,4(1H,3H)-dione scaffold. researchgate.net
A key mechanism for the anticancer activity of this compound class is the inhibition of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair. nih.gov A series of 2-alkyl- and 2-aryl-substituted quinazolinones, including 8-methoxy variants, were synthesized and evaluated for their PARP inhibitory activity. nih.gov While an 8-hydroxy or 8-methyl substituent generally led to enhanced inhibitory activity compared to an 8-methoxy group, the latter remains a core structure in the development of these inhibitors. nih.gov The inhibition of PARP can potentiate the cytotoxicity of DNA-damaging agents like certain chemotherapies and radiation. nih.gov
The PARP family consists of several isoforms, with PARP-1 and PARP-2 being primary targets in cancer therapy. The quinazoline-2,4(1H,3H)-dione scaffold has been successfully modified to create potent inhibitors of both enzymes and, in some cases, to achieve selectivity.
Potent Dual Inhibition: Novel derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been developed as powerful PARP-1/2 inhibitors, with IC50 values in the nanomolar range. rsc.org Some compounds showed IC50 values against PARP-1 at the 10⁻⁹ M level and against PARP-2 at the 10⁻⁸ M level, indicating a moderate selectivity for PARP-1 over PARP-2. rsc.org Another series of derivatives containing an N-substituted piperazinone moiety demonstrated remarkable enzymatic activity against both PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov
PARP-2 Selectivity: Through targeted design, a series of novel quinazoline-2,4(1H,3H)-dione derivatives was synthesized to specifically explore isoform-selective PARP inhibitors. nih.gov This effort led to the discovery of a compound that is, to date, the most selective PARP-2 inhibitor, with an IC50 of 11.5 nM for PARP-2 and 467 nM for PARP-1, representing a 40.6-fold selectivity for PARP-2. nih.gov This development is crucial for understanding the specific biological roles of PARP-2 and for creating drugs with fewer off-target effects. nih.gov
Table 3: Inhibitory Potency of Quinazoline-2,4(1H,3H)-dione Derivatives Against PARP-1 and PARP-2
| Derivative Series | PARP-1 IC50 | PARP-2 IC50 | Selectivity (PARP-1/PARP-2) |
| 3-amino pyrrolidine | ~1 nM (10⁻⁹ M) | ~10 nM (10⁻⁸ M) | ~0.1 (Moderate for PARP-1) |
| N-substituted piperazinone | 0.94 nM | 0.87 nM | ~1.08 (Dual Inhibitor) |
| PARP-2 Selective | 467 nM | 11.5 nM | 40.6 (Selective for PARP-2) |
Data compiled from studies on various quinazoline-2,4(1H,3H)-dione derivatives as PARP inhibitors. rsc.orgnih.govnih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Synergistic Effects with Chemotherapeutic Agents (e.g., Temozolomide)
Current research literature does not provide specific information on the synergistic effects of this compound with the chemotherapeutic agent Temozolomide (B1682018). While studies have demonstrated the potential for synergistic effects by combining Temozolomide with other compounds to treat cancers like glioblastoma, research specifically investigating such interactions with this compound has not been identified nih.govmdpi.comnih.govresearchgate.net.
Anti-Proliferative Mechanisms (e.g., Apoptosis, Cell Cycle Arrest)
The specific anti-proliferative mechanisms of this compound, including its ability to induce apoptosis or cause cell cycle arrest, are not detailed in the available scientific literature. However, related compounds, such as certain 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, have been shown to induce apoptosis and inhibit cell migration in HCT116 and HepG2 cancer cells nih.govresearchgate.net. The induction of apoptosis and cell cycle arrest are recognized as key strategies in the development of anticancer therapies nih.govscienceopen.commdpi.commdpi.com.
Activity against Specific Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116)
Specific data on the cytotoxic activity of this compound against the human cancer cell lines HepG-2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colon carcinoma) is not available in the reviewed literature. The quinazoline scaffold is a common feature in compounds tested for broad-spectrum cytotoxic activity against various cancer cell lines nih.gov. For instance, novel 4,7-disubstituted 8-methoxyquinazoline derivatives have demonstrated cytotoxic effects against HCT116 and HepG2 cells, with IC50 values reported to be in the micromolar range nih.govresearchgate.net.
Cytotoxicity of Related 8-Methoxyquinazoline Derivatives
| Compound Class | Cell Line | Reported IC50 Range (µM) |
|---|---|---|
| 4,7-disubstituted 8-methoxyquinazoline derivatives | HCT116 | 5.64 - 23.18 |
| 4,7-disubstituted 8-methoxyquinazoline derivatives | HepG2 | 5.64 - 23.18 |
| This compound | HepG-2, MCF-7, HCT-116 | Data Not Available |
Other Reported Biological Activities of Quinazoline-2,4(1H,3H)-diones
The quinazoline-2,4(1H,3H)-dione core is recognized as a versatile scaffold in the development of therapeutic agents, demonstrating a wide array of biological activities nih.gov.
Antimalarial Activity
Derivatives of the quinazoline and quinazolinone scaffolds have been a focus of research for developing new antimalarial agents. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel therapeutics frontiersin.orgnih.gov. Several studies have explored quinazolinone derivatives, including 2-anilino quinazolines, as potent agents against the asexual stage of the parasite acs.org. Synthetic efforts have focused on creating hybrid molecules incorporating the quinazolin-2,4-dione ring to target essential parasitic enzymes like Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH) frontiersin.orgnih.gov.
Antimalarial Activity of Quinazolinone Derivatives
| Compound Class | Target | Activity Noted |
|---|---|---|
| Quinazolin-2,4-dione hybrid molecules | Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH) | Potential as antimalarials based on in silico docking studies frontiersin.orgnih.gov |
| Quinazolinone-2-carboxamide derivatives | Plasmodium falciparum (3D7 and Dd2 strains) | Potent antiplasmodial activity acs.org |
| 2-Anilino-4-amino-quinazoline derivatives | Asexual stage of Plasmodium falciparum | Potent antimalarial activity, including against multidrug-resistant strains acs.org |
Anticonvulsant Activity
The quinazolinone scaffold is a key feature in compounds investigated for anticonvulsant properties nih.govresearchgate.net. Research has led to the synthesis of various quinazolinone and quinazolinedione derivatives that show promise in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests nih.govmdpi.com. Structure-activity relationship (SAR) studies have identified key structural requirements for binding to targets like the GABA-A receptor, which is crucial for their anticonvulsant effects mdpi.com. For example, 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione was found to be about as active as the established anticonvulsant mesuximide in the MES test nih.gov.
Anticonvulsant Screening of Quinazoline-2,4(1H,3H)-dione Derivatives
| Derivative Type | Screening Model | Observed Activity |
|---|---|---|
| Acetylenic quinazolinediones | Maximal Electroschock (MES) Test | Seizure-antagonizing activity nih.gov |
| 3-amino 2-phenyl quinazolinones | Maximal Electroshock (MES) Test | Noteworthy anticonvulsant activity researchgate.net |
| Various quinazoline-4(3H)-ones | Subcutaneous Pentylenetetrazole (scPTZ) Test | Significant protection against PTZ-induced convulsions mdpi.com |
Anti-inflammatory Activity
Quinazoline derivatives are well-documented for their anti-inflammatory potential nih.govmdpi.com. Various quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their ability to mitigate inflammatory responses. For example, certain guanidine (B92328) derivatives of this scaffold were found to inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in murine macrophages and alleviate acute lung injury in animal models nih.gov. Other studies have successfully used the carrageenan-induced rat paw edema model to demonstrate the anti-inflammatory effects of novel quinazolinone derivatives fabad.org.tr. The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone is a quinazoline-based agent, highlighting the therapeutic success of this chemical class mdpi.com.
Anti-inflammatory Studies on Quinazoline-2,4(1H,3H)-dione Derivatives
| Derivative Type | Model/Target | Key Findings |
|---|---|---|
| Guanidine derivatives | LPS-induced inflammation in murine macrophages | Inhibited NO synthesis and IL-6 secretion nih.gov |
| Various novel quinazolinones | Carrageenan-induced rat paw edema | Significant reduction in paw edema volume fabad.org.tr |
| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB activity | Identified as potent inhibitors of NF-κB transcriptional activity mdpi.com |
Antihypertensive Activity
Quinazoline derivatives have historically been significant in the development of antihypertensive agents, with prazosin being a notable example. Research into this class of compounds has continued, exploring various substitution patterns to optimize activity. A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and evaluated for their potential as antihypertensive agents. The hypotensive effects of these new compounds were studied in urethane-anesthetized normotensive rats following intravenous administration. It was found that the furoylpiperazine moiety in the prazosin molecule could be replaced by a substituted piperidine group without losing the blood pressure-lowering activity. The nature of the substituent on the piperidine ring was found to profoundly influence both the hypotensive potency and the duration of action.
Further studies on novel substituted quinazolin-4(3H)-one derivatives also demonstrated significant antihypertensive activities. Out of a series of eighteen synthesized compounds, seven showed a hypotensive effect and also produced bradycardia, indicating an effect on heart rate. Some of these compounds exhibited better activity than the reference drug, Prazosin. Additionally, studies on pyridoquinazolones, a related class of condensed quinazolones, have also shown definite antihypertensive activity at different dose levels.
While these studies highlight the potential of the broader quinazoline class in managing hypertension, specific research focusing solely on the antihypertensive effects of this compound is less prevalent in the reviewed literature. The existing data underscores a promising area for future investigation into the specific structure-activity relationships of 8-substituted quinazoline-2,4(1H,3H)-diones.
Cholinesterase Inhibitory Activity
Cholinesterase inhibitors are crucial in the management of neurodegenerative diseases like Alzheimer's disease. The quinazoline scaffold has been explored for its potential in this area. A study on a series of 3,4-dihydroquinazoline derivatives revealed that while most compounds had weak inhibitory activity against acetylcholinesterase (AChE), they showed strong inhibition of butyrylcholinesterase (BChE).
Specifically, compounds 8b and 8d from this series were the most potent inhibitors of BChE, with IC50 values of 45 nM and 62 nM, respectively. These compounds also demonstrated a high selectivity for BChE over AChE. Molecular docking studies suggested that these derivatives bind to both the catalytic anionic site (CAS) and the peripheral site (PS) of the BChE enzyme, which is consistent with their non-competitive/mixed-type inhibition observed in kinetic studies.
Although these findings are for 3,4-dihydroquinazoline derivatives, they suggest that the broader quinazoline framework is a viable starting point for designing potent and selective cholinesterase inhibitors. Further investigation is required to determine if this compound itself or its close derivatives possess similar inhibitory activities.
Anti-diabetic Activity
The management of diabetes mellitus is a critical area of pharmaceutical research, and various heterocyclic compounds are being investigated for their potential to control blood glucose levels. Quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds with potential anti-diabetic properties.
One approach to treating diabetes is to reduce postprandial hyperglycemia. In this context, novel quinazolin-4(3H)-one heterocycles were synthesized and evaluated for their anti-diabetic activity using a non-enzymatic glycosylation of hemoglobin assay. This assay measures the extent of glucose binding to hemoglobin, which is an indicator of blood glucose levels over time. One of the synthesized compounds, 3m , showed good inhibition of hemoglobin glycosylation, with an IC50 value of 35.91±0.82 µg/mL, which was comparable to the standard, alpha-tocopherol (34.47±0.87µg/mL).
Another study investigated 3-methylquinazolin-4(3H)-one derivatives for their effect on blood glucose in diabetic ob/ob mice. The synthesized compounds were found to have a significant blood glucose-lowering effect at 4, 6, and 8 hours post-dosing. These studies indicate that the quinazolin-4(3H)-one scaffold is a valuable template for the development of new anti-diabetic agents. However, specific studies on the anti-diabetic potential of this compound are needed to ascertain its specific contribution to this pharmacological activity.
Antiplatelet Activity
Antiplatelet agents are vital in the prevention and treatment of thromboembolic diseases. The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a source of compounds with antiplatelet activity. Guanidine derivatives of quinazoline-2,4(1H,3H)-diones have been synthesized and pharmacologically profiled, revealing that some of these compounds possess antiplatelet properties.
In a study of novel N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives, the most potent Na+/H+ exchanger-1 (NHE-1) inhibitor, compound 3a , also demonstrated antiplatelet activity. While the primary focus of this research was on NHE-1 inhibition, the observed antiplatelet effect highlights the multifunctional potential of this class of compounds.
A separate study on a benzopyran-2-one derivative, RC414 , which shares some structural similarities with quinazolines, elucidated the mechanisms behind its antiplatelet activity. RC414 inhibited platelet aggregation induced by various agonists in a dose-dependent manner. Its mechanism of action involves increasing intracellular cAMP levels through the specific inhibition of cAMP high-affinity phosphodiesterase and enhancing nitric oxide formation.
These findings suggest that the quinazoline and related heterocyclic systems are promising scaffolds for the development of new antiplatelet agents. Further research is warranted to explore the antiplatelet potential of this compound and to understand its mechanism of action.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. The quinazolinone scaffold has been investigated for its antioxidant properties. A study involving two series of 2-substituted quinazolin-4(3H)-ones evaluated their antioxidant potential using DPPH, ABTS, and TEAC-CUPRAC assays.
The study found that for a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group on the phenyl ring, is necessary. The position of these substituents also plays a critical role. Furthermore, introducing an ethylene linker between the quinazolinone ring and a phenolic substituent was found to increase antioxidant activity. One of the derivatives, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) , was identified as a potent antioxidant with promising metal-chelating properties.
Another study on quinoline-2-one derivatives, a related heterocyclic system, also reported significant antioxidant activity. The quinolinonyl-glycine derivative 10 exhibited excellent H2O2 scavenging activity, with an IC50 of 20.92 µg/mL, surpassing the activity of the reference standard, ascorbic acid.
These results indicate that the quinazolinone and quinolinone cores can be functionalized to produce potent antioxidants. The antioxidant potential of this compound itself remains to be specifically determined, but the existing research on related structures suggests that it could be a worthwhile area of investigation.
Phosphodiesterase (PDE) 4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The quinazoline-2,4(1H,3H)-dione scaffold has been recognized for its potential to yield PDE4 inhibitors.
Selective PDE4 inhibitors have demonstrated a broad spectrum of anti-inflammatory activities in various experimental models, including the inhibition of cytokine and chemokine release from inflammatory cells. The development of PDE4 inhibitors has seen the progression from early compounds to a "second generation" with improved side-effect profiles, such as roflumilast and cilomilast, which have been in late-stage clinical development for COPD.
The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and the exchange protein activated by cAMP (Epac). This cascade of events ultimately leads to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory cytokines. While the potential for quinazoline-2,4(1H,3H)-dione derivatives as PDE4 inhibitors has been noted, specific studies detailing the PDE4 inhibitory activity of this compound are not extensively covered in the available literature, representing a gap for future research.
5-HT3A Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, and its antagonists, often referred to as "setrons," are primarily used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. The quinazoline-2,4(1H,3H)-dione structure has been identified as a potential scaffold for developing 5-HT3A receptor antagonists.
Research in this area has led to the design and synthesis of various heterocyclic compounds targeting the 5-HT3 receptor. For instance, a series of 4-hydroxy-3-quinolinecarboxylic acid and 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid derivatives were developed as 5-HT3 receptor antagonists. One of these compounds, endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide (6f) , showed potent activity in the Bezold-Jarisch reflex test, a model for 5-HT3 receptor-mediated effects.
The effectiveness of 5-HT3 receptor antagonists is attributed to their ability to block the action of serotonin at these receptors, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone. While the general potential of the quinazoline-2,4(1H,3H)-dione scaffold as a basis for 5-HT3A receptor antagonists is recognized, specific research on the activity of this compound at this receptor is not widely reported. This indicates an opportunity for further investigation into how this particular substitution pattern influences affinity and efficacy at the 5-HT3A receptor.
Cyclin-Dependent Kinase 5 (CDK5) Inhibition
Cyclin-dependent kinase 5 (CDK5) is a crucial enzyme in neuronal function and development, and its dysregulation has been implicated in various neurodegenerative diseases and cancers. Consequently, the inhibition of CDK5 has emerged as a promising therapeutic strategy. Several quinazolinone derivatives have been identified as inhibitors of CDK5 activity.
Research has shown that a novel family of quinazolinones can act as allosteric inhibitors, targeting a site other than the ATP-binding pocket of CDK5. nih.govibmmpeptide.com This offers an alternative to traditional ATP-competitive inhibitors and may provide a pathway to more selective therapeutic agents. nih.govibmmpeptide.com In one study, a series of quinazolinone analogs were screened for their ability to modulate CDK5 activity. While specific data for this compound is not detailed, the study highlights the potential of the quinazolinone scaffold in CDK5 inhibition. researchgate.net
| Compound | Maximal Inhibition of CDK5 Activity at 100 µM (%) | IC50 (µM) |
|---|---|---|
| JMV5735 | 66.5 | 9.35 ± 11.1 |
| JMV5798 | 60 | Not Determined |
| JMV5886 | 55 | 24.4 ± 32.5 |
| JMV5889 | 46 | 28.7 ± 51.2 |
This table presents the in vitro CDK5 inhibitory activity of selected quinazolinone derivatives, demonstrating the potential of this chemical class as CDK5 inhibitors.
Anti-HIV Activity
The quest for novel antiretroviral agents has led to the exploration of various heterocyclic compounds, including quinazolinone derivatives. These compounds have been reported to possess anti-HIV activity, although specific data for this compound is limited. hakon-art.comresearchgate.netnih.gov
One study focused on the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones and their evaluation for anti-HIV activity. The compound 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one demonstrated a 15% maximum protection against the replication of HIV-1 in acutely infected MT-4 cells at sub-toxic concentrations. hakon-art.com Another study on novel hybrid quinazoline-triazine derivatives also reported anti-HIV-1 and HIV-2 activity in MT-4 cells, with some compounds showing IC50 values in the low microgram per milliliter range. tandfonline.com Furthermore, a series of quinazolinone incorporated coumarin derivatives were designed as potential HIV integrase inhibitors, with some compounds exhibiting EC50 values below 50 µM. benthamdirect.com
Antifungal Activity
In one study, novel quinazolinone derivatives were synthesized and tested against several plant pathogenic fungi. Compound 7a showed significant inhibitory effects on Fusarium graminearum and Rhizoctonia solani, with EC50 values of 12.727 and 12.413 mg/L, respectively. sioc-journal.cn Another investigation of quinazolinone derivatives revealed that compound 6c displayed high bioactivity against Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum, with IC50 values of 2.46, 2.94, 6.03, and 11.9 μg/mL, respectively. acs.org
| Compound | Fungus | IC50/EC50 (mg/L or µg/mL) |
|---|---|---|
| 7a | Fusarium graminearum | 12.727 mg/L |
| 7a | Rhizoctonia solani | 12.413 mg/L |
| 6c | Sclerotinia sclerotiorum | 2.46 µg/mL |
| 6c | Pellicularia sasakii | 2.94 µg/mL |
| 6c | Fusarium graminearum | 6.03 µg/mL |
| 6c | Fusarium oxysporum | 11.9 µg/mL |
This table summarizes the in vitro antifungal activity of selected quinazolinone derivatives against various fungal species, indicating the potential of this class of compounds as antifungal agents.
Antimutagenic Activity
The potential of quinazolinone derivatives to counteract the effects of mutagens has been noted. researchgate.net While specific studies focusing on the antimutagenic activity of this compound are scarce, the general class of quinazolinones has been recognized for a wide range of biological activities, including antimutagenic properties. researchgate.net Further research is required to specifically evaluate and quantify the antimutagenic potential of this compound.
Anticoccidial Activity
Coccidiosis, a parasitic disease of the intestinal tract of animals, is a significant concern in the poultry industry. Research into new anticoccidial agents has included the investigation of quinazolinone derivatives. A series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives were designed and synthesized as potential anticoccidial agents. researchgate.net Four of the synthesized compounds demonstrated anticoccidial activity against Eimeria tenella in chickens at a dose of 9 mg/kg, with one compound, 5e , showing an Anticoccidial Index (ACI) value of 173.2, which is comparable to the commercial drug decoquinate. researchgate.net This highlights the potential of the quinazolinone scaffold in the development of new anticoccidial drugs. researchgate.net
Antidepressant Activity
The central nervous system effects of quinazolinone derivatives have also been a subject of investigation, with some compounds exhibiting potential antidepressant activity. oaji.netnih.govnih.govopenresearchlibrary.org A study on a series of novel 4-(substituted-phenyl) tetrazolo[1,5-a]quinazolin-5(4H)-ones found that several compounds significantly reduced immobility time in the forced swimming test in mice, a common preclinical model for antidepressant activity. nih.gov The most active compound, 6v (4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one), decreased immobility time by 82.69% at a dose of 50 mg/kg without affecting spontaneous activity. nih.gov The mechanism of action for these compounds may involve the regulation of brain monoamine neurotransmitters. nih.gov Another study on 1,2,4-triazole substituted quinazoline derivatives also reported prominent antidepressant activity for some compounds in the forced swimming test. oaji.net
| Compound | Dose (mg/kg) | Reduction in Immobility Time (%) | Animal Model |
|---|---|---|---|
| 6v (4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one) | 50 | 82.69 | Forced Swimming Test (Mice) |
This table shows the significant antidepressant-like effect of a selected quinazolinone derivative in a preclinical model, suggesting the potential of this chemical class for the development of new antidepressant drugs.
Antileukemic Activity
Quinazolinone derivatives have been investigated for their potential as anticancer agents, including their activity against leukemia. htct.com.brnih.gov While specific data for this compound is not available, studies on related compounds have shown promise. A study on synthetic quinazolinones as new antileukemic agents evaluated their activity against T-cell acute lymphoblastic leukemia (Jurkat) and acute promyelocytic leukemia (NB4) cell lines. htct.com.br Several compounds exhibited cytotoxic effects, with some showing strong activity against both cell lines. htct.com.br The broad cytotoxic potential of quinazolinone derivatives against various cancer cell lines underscores the importance of further research into their specific antileukemic properties. nih.govujpronline.com
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, necessitating the development of effective and less toxic therapeutic agents. The quinazoline nucleus has been identified as a promising scaffold for the synthesis of novel antileishmanial compounds. While direct studies on the antileishmanial activity of this compound are not extensively documented, its role as a key intermediate in the synthesis of potent antileishmanial agents is established.
Research has focused on N²,N⁴-disubstituted quinazoline-2,4-diamines, which have been synthesized and evaluated against Leishmania donovani and Leishmania amazonensis intracellular amastigotes. nih.govacs.org The synthetic pathway to these active diamine compounds often originates from precursors closely related to the 8-methoxy-substituted quinazolinedione core. For instance, 2-amino-3-methoxybenzoic acid is a starting material for creating the 8-methoxyquinazoline framework, which is then further modified to produce the final active compounds. acs.org
A series of these N²,N⁴-disubstituted quinazoline-2,4-diamines demonstrated significant efficacy, with some compounds showing EC₅₀ values in the high nanomolar to single-digit micromolar range. acs.org A structure-activity relationship (SAR) study highlighted that substitutions on the benzenoid ring of the quinazoline structure influence both potency and toxicity. Notably, compounds with specific substitutions showed respectable selectivity index (SI) values, indicating a favorable profile of being selectively toxic to the parasite over mammalian cells. nih.govacs.org One particular derivative, a N²,N⁴-disubstituted quinazoline, showed efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia. nih.govacs.org This underscores the importance of the quinazoline-2,4-dione skeleton, including its 8-methoxy variant, as a foundational structure for developing new antileishmanial drugs. nih.gov
Table 1: Antileishmanial Activity of N²,N⁴-Disubstituted Quinazoline-2,4-diamine Derivatives
| Compound | Target Species | Activity (EC₅₀) | Notes |
| Quinazoline Derivatives | L. donovani, L. amazonensis | High nanomolar to single-digit micromolar range | Efficacy demonstrated against intracellular amastigotes. nih.govacs.org |
| Specific Quinazoline Analog | In vivo (murine model) | 37% reduction in liver parasitemia | Administered intraperitoneally at 15 mg/kg/day for 5 days. nih.govacs.org |
This table summarizes the activity of derivatives synthesized from the quinazoline scaffold.
GABAB Receptor Positive Allosteric Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABAB receptor, a G-protein coupled receptor, plays a crucial role in modulating neuronal excitability. Positive allosteric modulators (PAMs) of the GABAB receptor are compounds that bind to a site on the receptor distinct from the agonist binding site, enhancing the effect of GABA. This modulation can lead to therapeutic benefits for conditions such as anxiety, addiction, and epilepsy. mdpi.com
Following a thorough review of scientific literature, there is no available research data to indicate that this compound functions as a positive allosteric modulator of the GABAB receptor. While other quinazoline derivatives have been investigated for their effects on the central nervous system, including modulation of the related GABAA receptors, specific activity for this compound at the GABAB receptor has not been reported. nih.gov Research into GABAB PAMs has identified various other chemical scaffolds, but the 8-methoxy-quinazoline-2,4(1H,3H)-dione structure is not among them based on current findings. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of 8 Methoxyquinazoline 2,4 1h,3h Dione and Its Analogues
Influence of Substituents at the C-7 Position on Biological Activity
The substituent at the C-7 position of the quinazoline-2,4-dione core is a key determinant of the compound's antibacterial potency and spectrum. researchgate.netresearchgate.net Unlike traditional fluoroquinolones that primarily interact with the GyrA/ParC subunit of bacterial topoisomerases, the C-7 moiety of quinazolinediones engages with the Toprim domain of the GyrB/ParE subunit. researchgate.net This alternative binding mechanism is significant because many quinolone-resistant mutations are found in the GyrA/ParC subunit, and these mutations often have a reduced effect on the activity of quinazolinediones. researchgate.net
Effect of Ring Structures (e.g., Pyrrolidinyl, Aminomethyl Pyrrolidinyl)
The introduction of specific ring structures at the C-7 position has been shown to be particularly advantageous for biological activity. Studies on 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones identified the C-7 ring structure as a crucial feature for enhancing antibacterial effects. researchgate.net
Among the various heterocyclic systems tested, the 3-aminomethyl pyrrolidinyl group stands out. researchgate.net This substituent plays a direct role in the enhanced activity against quinolone-resistant mutant DNA gyrases. researchgate.net The primary amine within the aminomethylpyrrolidine side chain can form a direct interaction with the Glu-437 and Arg-418 residues in the Toprim domain of the GyrB/ParE subunit. researchgate.net This interaction helps to maintain activity against bacterial enzymes that have developed resistance to conventional fluoroquinolones. researchgate.net
Impact on Minimum Inhibitory Concentration (MIC) and Antimutant Activity
Substitutions at the C-7 position have a profound impact on the Minimum Inhibitory Concentration (MIC) of these compounds, especially against resistant bacterial strains. A key goal in the development of these analogues is to lower the ratio of the MIC in gyrase resistance mutants compared to the wild-type (gyr+) strains. researchgate.net
Research has demonstrated that the presence of a 3-aminomethyl pyrrolidinyl ring at C-7 is one of the features that successfully lowers this MIC ratio. researchgate.net For instance, an 8-methoxy fluoroquinolone analogue featuring a C-7 aminomethylpyrrolidine, known as UING5-249, showed enhanced activity against quinolone-resistant mutant DNA gyrases. researchgate.net This highlights the strategic importance of the C-7 position in designing quinazolinediones with potent antimutant activity.
Role of the 3-Amino Group in Modulating Activity
The presence of an amino group at the N-3 position of the quinazoline-2,4-dione ring is another critical factor for potent antibacterial activity. researchgate.net In the evaluation of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, the 3-amino group was identified as a key feature, alongside the C-7 ring structure, for reducing the MIC ratio against gyrase-resistant mutants. researchgate.net The combination of these two structural elements appears to be synergistic in overcoming resistance mechanisms. The 3-amino-8-methoxy-quinazoline-2,4-dione scaffold is representative of this class of compounds targeting bacterial DNA gyrase. researchgate.net
Substituents at N-1 and N-3 Positions and their Pharmacological Implications
Modifications at the N-1 and N-3 positions of the quinazoline-2,4-dione scaffold are pivotal for tuning the pharmacological profile and can direct the compound's activity towards different therapeutic targets. nih.govnih.govnih.govmdpi.com
For antibacterial applications, a comprehensive study focused on varying substituents at the 1- and 3-positions to identify new derivatives capable of circumventing bacterial resistance. nih.gov For antiviral activity, particularly against Hepatitis C Virus (HCV), a series of N-1 substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones were synthesized. nih.govmdpi.com The SAR studies revealed that different substituents at the N-1 position significantly influenced the anti-HCV potency, with compounds 10n (cyano-substituted phenyl amide) and 10p showing EC50 values more potent than the reference drug, ribavirin. nih.gov
In the context of oncology, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been developed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.gov Furthermore, N1, N3-bis-substituted derivatives bearing guanidine (B92328) moieties have been shown to act as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1) and possess anti-inflammatory properties. mdpi.com
Table 1: Pharmacological Implications of N-1 and N-3 Substitutions
| Position | Substituent Type | Pharmacological Implication | Target |
|---|---|---|---|
| N-1/N-3 | Various | Antibacterial (overcoming resistance) | Bacterial Gyrase/Topoisomerase IV |
| N-1 | Alkyl, Benzyl (B1604629), Amide | Antiviral (Anti-HCV) | NS5B Polymerase |
| N-3 | Various | Anticancer (Dual Kinase Inhibition) | c-Met/VEGFR-2 |
Impact of Different Diversity Points on Biological Activity
The biological activity of 8-methoxyquinazoline-2,4(1H,3H)-dione analogues can be modulated by introducing chemical diversity at several key positions on the heterocyclic scaffold. Beyond the well-studied C-7, N-1, and N-3 positions, substitutions at C-4, C-6, and C-8 also play a role.
Studies on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have explored their potential as cytotoxic agents targeting the β-catenin/TCF4 signaling pathway, which is relevant in cancer. nih.gov In the pursuit of anti-HCV agents, structural modifications were implemented across the phenyl ring of the quinazolinedione core, including at the C-6, C-7, and C-8 positions. nih.gov It was found that C-7 aryl or benzyl groups were beneficial for improving HCV inhibitory activity, while C-8 aromatic substituents had no apparent contribution. nih.govmdpi.com This demonstrates that each position on the quinazoline (B50416) ring system offers a unique opportunity to fine-tune the molecule's interaction with specific biological targets.
SAR in Specific Biological Contexts
The structure-activity relationships of quinazoline-2,4-diones are highly dependent on the therapeutic area and the specific biological target being addressed.
Antibacterial Activity: As inhibitors of bacterial type IIA topoisomerases, the SAR is heavily focused on overcoming fluoroquinolone resistance. researchgate.net Key structural features include a 3-amino group and a C-7 ring structure, such as 3-aminomethyl pyrrolidine (B122466). researchgate.net These elements facilitate a binding mode that targets the GyrB/ParE subunit, rendering many common resistance mutations in GyrA/ParC less effective. researchgate.net
Antiviral (HCV) Activity: In this context, the 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold acts as a metal ion chelator targeting the Mg2+ ions in the active site of the HCV NS5B polymerase. nih.govmdpi.com SAR studies indicate that C-7 aryl substituents enhance activity, potentially through cation–π interactions, while N-1 substitutions are crucial for optimizing potency. nih.govmdpi.com
Anticancer Activity: Quinazoline-2,4-diones have been investigated as inhibitors of multiple cancer-related pathways. As dual c-Met/VEGFR-2 inhibitors, specific substitutions at the N-3 position are critical for potent enzymatic inhibition. nih.gov Other analogues have been optimized as inhibitors of the canonical Wnt signaling pathway for the treatment of cancers like glioblastoma. nih.gov Additionally, 4,7-disubstituted 8-methoxyquinazoline derivatives have been designed to target the β-catenin/TCF4 pathway. nih.gov
Anti-inflammatory Activity: N1, N3-bis-substituted quinazoline-2,4(1H,3H)-diones carrying guanidine moieties have demonstrated anti-inflammatory effects by inhibiting NHE-1, which in turn can modulate cytokine release in immune cells. mdpi.com
Table 2: Summary of SAR in Different Biological Contexts
| Biological Context | Key Structural Features | Mechanism of Action |
|---|---|---|
| Antibacterial | C-7 (3-aminomethyl pyrrolidine), N-3 (amino group) | Inhibition of GyrB/ParE subunit of DNA gyrase |
| Antiviral (HCV) | N-3 (hydroxy group), N-1 and C-7 substitutions | Metal ion chelation in NS5B polymerase active site |
| Anticancer | N-3, C-4, C-7 substitutions | Inhibition of c-Met/VEGFR-2, Wnt/β-catenin pathway |
| Anti-inflammatory | N-1, N-3 (guanidine moieties) | Inhibition of Na+/H+ exchanger (NHE-1) |
SAR for PARP-1/2 Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair, making them significant targets in cancer therapy. ekb.egnih.gov Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a potent class of PARP-1/2 inhibitors. researchgate.netrsc.org
SAR studies reveal several key structural features that govern the PARP-inhibitory activity of these compounds. The core quinazolinedione structure serves as the pharmacophore. researchgate.netekb.eg The introduction of a 3-aminopyrrolidine (B1265635) moiety has been shown to yield potent PARP-1/2 inhibitors with IC50 values against PARP-1 in the nanomolar range. researchgate.netrsc.org
Further modifications have demonstrated that substituents on the quinazolinone ring system can modulate activity and selectivity. For instance, in a series of 2-arylquinazolin-4-ones, an 8-methyl group was found to provide more potency and selectivity towards tankyrases (TNKSs), which are members of the PARP superfamily, compared to 8-H, 8-OH, or 8-OMe substitutions. nih.gov The protein environment around the 8-position in TNKS-2 is more hydrophobic compared to that in PARP-1/2, which helps explain this selectivity. nih.gov Novel derivatives bearing an N-substituted piperazinone moiety have also been identified as highly potent PARP-1/2 inhibitors, with one compound showing remarkable enzymatic activity toward PARP-1, PARP-2, and PARP-7. nih.gov
Studies on 1-benzyl-quinazoline-2,4(1H,3H)-dione derivatives found that these compounds exhibit potent inhibitory activity against the PARP-1 enzyme, with IC50 values at nanomolar levels. ekb.eg One specific compound from this series demonstrated a potent dual-inhibition effect against both PARP-1 and PARP-2. ekb.eg
| Compound | Modification | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 10 | Quinazoline-2,4(1H,3H)-dione with 3-aminopyrrolidine moiety | <10 | <100 | rsc.org |
| Compound 11 | Quinazoline-2,4(1H,3H)-dione with 3-aminopyrrolidine moiety | <10 | <100 | rsc.org |
| Compound 83c | 1-Benzyl-quinazoline-2,4(1H,3H)-dione derivative | Potent (nM level) | Potent (nM level) | ekb.eg |
| Cpd36 | Quinazoline-2,4(1H,3H)-dione with N-substituted piperazinone | 0.94 | 0.87 | nih.gov |
SAR for Antimicrobial Activity
Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antimicrobial agents, acting as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov SAR studies have revealed that substitutions at positions 1, 2, 3, 6, and 8 of the quinazolinone ring are critical for modulating antimicrobial activity. nih.gov
For the this compound series, a 1-cyclopropyl group is a key feature. researchgate.net The nature of the substituent at the C-7 position is also crucial for activity. For example, a 3-aminomethyl pyrrolidinyl group at C-7 can help maintain activity against gyrase enzymes with mutations that typically confer resistance to fluoroquinolones. researchgate.net The presence of a halogen atom at the 6 and 8 positions has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov
General SAR findings for the broader quinazolinone class indicate that a substituted aromatic ring at position 3, along with a methyl or thiol group at position 2, is often essential for antimicrobial properties. nih.gov The specific placement of hydrophilic groups and hydrogen-bond donors and acceptors is also important for potency. nih.gov Some synthesized quinazolinone derivatives have shown excellent activity against specific bacterial and fungal strains, such as E. coli, P. aeruginosa, A. niger, and C. albicans. biomedpharmajournal.org
| Compound Series | Key Structural Features | Target Organism(s) | Activity Level | Reference |
|---|---|---|---|---|
| 1-Cyclopropyl-8-methoxy-quinazoline-2,4-diones | 3-amino group and C-7 ring structure (3-aminomethyl pyrrolidinyl) | Escherichia coli (gyrase resistance mutants) | Effective in lowering MIC ratio vs. wild type | researchgate.net |
| Quinazoline-2,4(1H,3H)-dione derivatives | Varied substitutions | Gram-positive and Gram-negative bacteria | Moderate to broad-spectrum activity | nih.gov |
| 4(3H)-Quinazolinones | Substitutions on rings 1, 2, and 3 | Staphylococcus aureus | Active compounds with MIC ≤ 8 µg/mL | nih.gov |
| Formyl-pyrazole derivatives of quinazolin-4(3H)-one | 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde at position 3 | Bacteria and Fungi | Potent, MIC range of 1–16 µg/mL | mdpi.com |
SAR for Anticancer Activity
The quinazoline and quinazolinone scaffolds are integral to numerous approved anticancer drugs, often targeting protein kinases like EGFR and VEGFR. ekb.egnih.gov SAR studies for anticancer activity are extensive and highlight the importance of specific substitution patterns on the quinazoline ring. mdpi.com
For quinazoline-2,4(1H,3H)-dione analogues, activity is highly dependent on the substituents. For example, quinazoline-2,4(1H,3H)-dione-hydrazone hybrids showed significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range. tandfonline.com The introduction of an iodine atom at the C-7 position of the quinazoline-2,4(1H,3H)-dione moiety was well-tolerated in these hybrids. tandfonline.com
In the broader class of 4-anilinoquinazolines, substitutions at the C-6 and/or C-7 positions are generally required for EGFR inhibitory activity. mdpi.com The presence of bulky substituents at these positions can increase potency. mdpi.com For 2,3-dihydroquinazolin-4(1H)-ones, introducing steric bulk to an aromatic moiety at position 2 resulted in a significant reduction in potency against a panel of cancer cell lines. nih.gov However, specific analogues like 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one exhibited potent, sub-micromolar growth inhibition against multiple cancer cell lines. nih.gov This suggests that the nature and position of the substituent are critical. Variation in the position of a methoxy (B1213986) group on a 2-styryl substituent (ortho, meta, para) led to a corresponding reduction in cytotoxicity, with the para-methoxy analogue being the least active. nih.gov
| Compound Series | Key Structural Features | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| Quinazoline-2,4(1H,3H)-dione-hydrazone hybrids (68) | Hydrazone moiety | MCF-7 (Breast) | 5.27–7.44 µM | tandfonline.com |
| Iodoquinazoline-hydrazone hybrids (69) | Iodo group at C-7 | MCF-7 (Breast) | 7.15–9.15 µM | tandfonline.com |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | 1-Naphthyl group at C-2 | HT29, U87, A2780, H460, BE2-C | <50 nM | nih.gov |
| 2-(2-Methoxystyryl)quinazolin-4(3H)-one (64) | ortho-Methoxystyryl at C-2 | Various | Sub-µM potency | nih.gov |
| 2-(4-Methoxystyryl)quinazolin-4(3H)-one (50) | para-Methoxystyryl at C-2 | Various | Least active in its series | nih.gov |
Computational Studies and Molecular Modeling
Molecular Docking Simulations for Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between drug candidates and their biological targets, such as proteins and nucleic acids.
The quinazoline-2,4(1H,3H)-dione scaffold has been investigated for its potential to interact directly with DNA. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This mode of action can disrupt DNA replication and transcription, leading to cellular death, a mechanism exploited by many anticancer drugs. nih.gov Studies on some quinazoline-2,4(1H,3H)-dione derivatives have suggested that they can displace fluorescent dyes known to bind to DNA, indicating a potential intercalative binding mode. researchgate.net Molecular docking studies on related triazoloquinazoline derivatives have further explored how these planar aromatic systems might bind to DNA, suggesting that specific structural features enable this interaction. nih.govresearchgate.net
Bacterial Gyrase: A significant area of research has focused on 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones as inhibitors of bacterial DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are critical for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. researchgate.netresearchgate.net The quinazoline-2,4(1H,3H)-dione core acts as a fluoroquinolone-like scaffold. nih.govresearchgate.net Computational and experimental studies have shown that these compounds can effectively inhibit the enzyme. The addition of a 3-amino group and various C-7 ring structures to the 8-methoxyquinazoline-2,4-dione core has been shown to enhance activity, even against fluoroquinolone-resistant bacterial strains. nih.govnih.gov The most active derivatives in these studies were often more effective against certain quinolone-resistant mutants than against the wild-type cells, highlighting a different or more robust binding mechanism. nih.govnih.gov
PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. rjpbr.com The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising core for the development of potent PARP inhibitors. rjpbr.comnih.gov Molecular docking studies have indicated that quinazolinone derivatives can have a strong affinity for the active site of PARP-1. rjpbr.com In some cases, synthesized compounds based on this scaffold have shown better docking scores than existing drugs like niraparib (B1663559). rjpbr.com Furthermore, derivatives have been developed that show high affinity for PARP-1, with one radiolabeled compound exhibiting a binding affinity (Ki) of 48.13 nM. nih.gov
| Compound Class | Target Protein | Finding | Reference |
| 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones | Bacterial Gyrase | Active against wild-type and fluoroquinolone-resistant mutants. | nih.govnih.gov |
| Pyridine-containing quinazoline-2,4(1H,3H)-dione derivative | PARP-1 | High binding affinity (Ki = 48.13 nM). | nih.gov |
| Substituted Quinazolinones | PARP-1 | Docking scores superior to the standard inhibitor niraparib (-10.343 vs. -9.05). | rjpbr.com |
| Quinazoline-2,4(1H,3H)-dione derivative (Compound 11a) | PARP-1 / PARP-2 | Potent inhibitor with high selectivity for PARP-2 (PARP-1 IC50=467nM, PARP-2 IC50=11.5nM). | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to identify correlations between the chemical structure of a compound and its biological activity. While QSAR studies have been conducted on the broader class of quinazoline (B50416) derivatives for various targets, specific QSAR analyses focusing on 8-methoxyquinazoline-2,4(1H,3H)-dione for its interactions with bacterial gyrase or PARP-1 are not extensively detailed in the available literature. However, QSAR models have been successfully applied to other quinazoline-based compounds to predict their inhibitory activity against different enzymes, such as histone deacetylase 6 (HDAC6), demonstrating the utility of this approach for optimizing lead compounds within the quinazoline family. nih.gov
Prediction of Binding Modes and Interactions
Molecular docking simulations provide detailed predictions of how a ligand binds within the active site of a target protein. For quinazoline-2,4(1H,3H)-dione derivatives targeting PARP enzymes, these studies have been particularly insightful.
Research on a series of novel quinazoline-2,4(1H,3H)-dione derivatives identified compounds with high potency and selectivity for PARP-2 over PARP-1. nih.gov The binding modes of a lead compound (11a) were investigated within both PARP-1 and PARP-2 using the CDOCKER program to understand this selectivity. nih.gov Such studies typically reveal key interactions, such as:
Hydrogen Bonds: The quinazolinone core often forms critical hydrogen bonds with amino acid residues in the enzyme's active site.
Hydrophobic Interactions: The aromatic rings of the scaffold engage in hydrophobic and pi-pi stacking interactions with surrounding residues.
By analyzing these interactions, researchers can gain valuable insights to guide the rational design of new derivatives with improved potency and selectivity for specific PARP isoforms or other target proteins. nih.gov
Preclinical and Mechanistic Investigations
In Vitro Assays for Biological Activity Evaluation
In vitro studies are fundamental in the preliminary assessment of a compound's biological activity. For 8-methoxyquinazoline-2,4(1H,3H)-dione and related analogues, these assays have focused on antimicrobial, cytotoxic, and enzyme-inhibiting properties.
Derivatives of quinazoline-2,4(1H,3H)-dione have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.gov The agar (B569324) well diffusion method is a common technique used for this purpose. nih.govresearchgate.net In these tests, novel synthesized quinazoline-2,4(1H,3H)-dione derivatives generally demonstrated moderate activity. nih.govresearchgate.net However, specific analogues have shown a broad spectrum of activity against the tested bacterial strains, indicating the potential of this chemical scaffold in developing new antimicrobial agents. nih.gov The primary mechanism for this antibacterial action is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics. nih.govresearchgate.net
| Bacterial Type | General Activity Finding | Method | Source |
|---|---|---|---|
| Gram-positive | Moderate to broad-spectrum activity observed for certain derivatives. | Agar Well Diffusion | nih.gov |
| Gram-negative | Moderate to broad-spectrum activity observed for certain derivatives. | Agar Well Diffusion | nih.gov |
The quinazoline-2,4(1H,3H)-dione scaffold is a recurring motif in compounds evaluated for anticancer effects. researchgate.net Screening of derivatives has revealed significant anti-proliferative activities against a majority of the National Cancer Institute's 60 human tumor cell line panel. researchgate.net Studies have demonstrated the cytotoxic potential of this class of compounds against a wide array of cancer cell lines, including those from colon (HT29), breast (MCF-7), ovarian (A2780), and glioblastoma (U87, SJ-G2) cancers. researchgate.netrsc.org The broad-spectrum cytotoxicity highlights the potential of these compounds as templates for the development of novel anticancer agents. rsc.org
| Cancer Type | Cell Line | Activity | Source |
|---|---|---|---|
| Colon Cancer | HT29 | Significant anti-proliferative activity | researchgate.netrsc.org |
| Breast Cancer | MCF-7 | Cytotoxic activity observed | rsc.orgnih.gov |
| Ovarian Cancer | A2780 | Cytotoxic activity observed | rsc.org |
| Glioblastoma | U87, SJ-G2 | Cytotoxic activity observed | rsc.org |
| Cervical Cancer | HeLa | Cytotoxic activity observed | nih.gov |
| Lung Cancer | H460 | Cytotoxic activity observed | rsc.org |
The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes. Research has identified key enzymatic targets involved in both cancer and bacterial pathologies.
PARP-1/2 Inhibition: The quinazoline-2,4(1H,3H)-dione structure has been successfully utilized as a scaffold for developing inhibitors of Poly (ADP-ribose) polymerase (PARP). A pyridine-containing derivative designed for PET imaging showed a high binding affinity for PARP-1, with a reported value of 48.13 nM. nih.gov This demonstrates the suitability of this chemical framework for targeting PARP enzymes, which are crucial for DNA repair and a validated target in oncology. nih.gov
Gyrase Inhibition: A significant body of research has established that quinazoline-2,4(1H,3H)-dione derivatives act as inhibitors of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govresearchgate.net Studies have demonstrated that 8-methoxy-quinazoline-2,4-diones can effectively inhibit Staphylococcus aureus gyrase and topoisomerase IV, suggesting they may function as dual-targeting agents. acs.org This inhibitory action mimics that of fluoroquinolone antibiotics. nih.gov
| Enzyme Target | Biological Context | Finding | Source |
|---|---|---|---|
| PARP-1 | Cancer (DNA Repair) | High binding affinity (48.13 nM) for a derivative. | nih.gov |
| DNA Gyrase | Antibacterial | Inhibition confirmed; acts as a fluoroquinolone-like inhibitor. | nih.govresearchgate.netacs.org |
| Topoisomerase IV | Antibacterial | Inhibition confirmed; potential for dual-targeting with gyrase. | acs.org |
In Vivo Efficacy Studies (e.g., Xenograft Tumor Models)
To validate in vitro findings, promising compounds are often advanced to in vivo models. Xenograft tumor models, where human tumor cells are implanted into immunocompromised mice, are a standard method for assessing anticancer efficacy. reactionbiology.com
A proof-of-concept study using a human colorectal cancer HT-29 xenograft model demonstrated that a quinazolinedione derivative could inhibit tumor cell proliferation in mice to a degree comparable to the established chemotherapy drug fluorouracil. researchgate.net Additionally, in the context of developing diagnostic tools, a PARP-targeting probe based on the quinazoline-2,4(1H,3H)-dione scaffold was evaluated in U87MG glioblastoma xenograft models, where it showed a high tumor-to-background contrast, indicating successful tumor targeting. nih.gov These studies confirm that the biological activity observed in vitro can translate to efficacy in a living organism.
Mechanistic Studies of Action
Understanding how a compound exerts its therapeutic effect at a molecular level is crucial for its development. For quinazoline-2,4(1H,3H)-dione derivatives, mechanistic studies have focused on their interaction with bacterial topoisomerases.
The antibacterial mechanism of quinazoline-2,4(1H,3H)-dione derivatives is analogous to that of quinolone antibiotics. nih.govresearchgate.net The key event is not merely enzyme inhibition but the trapping of a covalent complex formed between the topoisomerase enzyme (either DNA gyrase or topoisomerase IV) and the bacterial DNA. nih.govresearchgate.net These enzymes normally introduce transient double-strand breaks in DNA to manage topology, but the drug stabilizes this intermediate state, forming a ternary drug-enzyme-DNA complex. nih.gov The accumulation of these trapped complexes blocks the progression of replication forks, leading to an inhibition of DNA synthesis. researchgate.netresearchgate.net Ultimately, this process results in the release of lethal double-strand DNA breaks, inducing the SOS response and culminating in bacterial cell death. nih.govresearchgate.net This dual-targeting capability against both gyrase and topoisomerase IV is a strategy to combat bacterial resistance. nih.govresearchgate.net
Apoptosis Induction Pathways
Currently, there is no specific research detailing the apoptosis induction pathways activated by this compound.
However, studies on related quinazolinone compounds offer insights into potential mechanisms. For example, the unsubstituted parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), has been shown to induce apoptotic cell death in hepatocellular carcinoma (HepG2) cells. researchgate.net This process involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic markers. researchgate.net
Key findings for the parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), in HepG2 cells include:
Induction of ROS-mediated mitochondrial damage. researchgate.net
Upregulation of pro-apoptotic markers: The protein expression of Bax and Caspase 3 was increased. researchgate.net
Downregulation of anti-apoptotic markers: A decrease in the expression of the Bcl-2 protein was observed. researchgate.net
Modulation of Signaling Pathways: The compound was found to target STAT3 and FOXO3a signaling pathways, which are crucial in controlling cell proliferation and apoptosis. researchgate.net
The table below summarizes the observed effects of the parent compound on key apoptosis-related proteins.
| Protein | Function | Effect Observed with Quinazoline-2,4(1H,3H)-dione (Qd) |
| Bax | Pro-apoptotic | Increased expression researchgate.net |
| Bcl-2 | Anti-apoptotic | Decreased expression researchgate.net |
| Caspase 3 | Executioner caspase | Increased expression researchgate.net |
| c-PARP | Cleaved PARP (marker of apoptosis) | Increased levels researchgate.net |
This data pertains to the parent compound Quinazoline-2,4(1H,3H)-dione (Qd) and may not be representative of the specific actions of its 8-methoxy derivative.
Cell Cycle Analysis
Specific data from cell cycle analysis studies conducted on this compound are not available in the reviewed literature.
Investigations into other quinazoline-2,4(1H,3H)-dione derivatives have shown that these molecules can induce cell cycle arrest at different phases, which is a common mechanism for anticancer agents. For example, certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been reported to arrest the cell cycle and induce significant levels of apoptosis in colorectal cancer cell lines. nih.gov Similarly, other related quinazolinone structures have been found to cause G2/M phase arrest, indicative of interference with microtubule formation. rsc.org The specific effect on the cell cycle is highly dependent on the nature and position of the substituents on the core quinazoline (B50416) structure. Without direct experimental evidence, the effect of the 8-methoxy group on cell cycle progression remains speculative.
Future Directions and Therapeutic Potential
Development of Novel 8-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives
The development of novel derivatives from the this compound core is a primary focus of ongoing research. Scientists are modifying this parent structure to enhance efficacy, selectivity, and pharmacokinetic properties for various therapeutic targets.
One significant area of development is in the creation of antibacterials that can combat resistance. researchgate.netnih.gov Researchers have synthesized a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones as inhibitors of bacterial DNA gyrase and topoisomerase IV. researchgate.net Modifications at the N-1 and N-3 positions have been shown to be crucial for antimicrobial activity. For instance, integrating heterocyclic moieties like triazole, oxadiazole, or thiadiazole has yielded compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov
Another promising avenue is the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. acs.orgrsc.org Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been synthesized and shown to be potent PARP-1/2 inhibitors. rsc.org These compounds exhibit strong cytotoxic effects, highlighting the potential of this scaffold in oncology. rsc.orgresearchgate.net
Furthermore, derivatives are being explored for their antiviral activities, particularly against the hepatitis C virus (HCV). nih.gov By introducing a hydroxyl group at the N-3 position and various substituents on the phenyl ring, researchers have created a series of metal ion chelators with potent anti-HCV activities. nih.gov
The table below summarizes key findings from studies on novel quinazoline-2,4(1H,3H)-dione derivatives.
| Derivative Class | Target/Activity | Key Findings |
| 1-Cyclopropyl-8-methoxy-quinazoline-2,4-diones | Antibacterial (DNA gyrase/topoisomerase IV inhibitors) | A 3-amino group and a C-7 ring structure were identified as features that lower the antimicrobial MIC ratio in gyrase resistance mutants. researchgate.net |
| 1,3-Disubstituted quinazoline-2,4-diones with heterocyclic moieties | Antibacterial | Integration of triazole, oxadiazole, or thiadiazole at N-1 and N-3 positions was essential for broad-spectrum antimicrobial activity. nih.gov |
| Quinazoline-2,4(1H,3H)-diones with 3-amino pyrrolidine | Anticancer (PARP-1/2 inhibitors) | Resulted in potent inhibitors with IC50 values against PARP-1 at the nanomolar level. rsc.orgresearchgate.net |
| 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives | Antiviral (Anti-HCV) | Act as metal ion chelators and show potent activity against HCV replicons. nih.gov |
Combinatorial Therapeutic Strategies
The potential of this compound derivatives is not limited to their use as single agents. A significant future direction involves their inclusion in combinatorial therapeutic strategies to enhance treatment efficacy and overcome resistance. The molecular hybridization of quinazoline (B50416) scaffolds with other pharmacophores is a key strategy to create multifunctional molecules that can interact with multiple biological targets. rsc.org
In cancer treatment, PARP inhibitors derived from the quinazoline-2,4(1H,3H)-dione scaffold have demonstrated synergistic effects when combined with chemotherapy. For example, a novel derivative showed it could strongly potentiate the cytotoxicity of temozolomide (B1682018) (TMZ) in a xenograft tumor model. rsc.org This suggests that these compounds could be used to enhance the effectiveness of existing DNA-damaging agents. Another candidate molecule from this class showed remarkable antitumor activity in a breast cancer xenograft model, both as a standalone treatment and in combination therapy. acs.org This approach could potentially allow for lower doses of cytotoxic drugs, thereby reducing side effects.
The rationale behind such combinations is that the quinazoline-dione derivative can inhibit a key cellular process, like DNA repair, making cancer cells more susceptible to the damage inflicted by another therapeutic agent. acs.org This polypharmacy approach, using a single multi-functional molecule, can be beneficial in complex diseases like cancer by targeting different pathways simultaneously. rsc.org
Addressing Resistance Mechanisms
A critical challenge in modern medicine is the emergence of drug resistance, particularly in bacterial infections and cancer. The development of novel this compound derivatives is a promising strategy to address these resistance mechanisms.
In the context of bacterial resistance, research has focused on designing these compounds as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. researchgate.netnih.gov Fluoroquinolones are a class of antibiotics that are becoming less effective due to bacterial mutations in these target enzymes. By creating quinazoline-2,4(1H,3H)-dione derivatives that can effectively inhibit these enzymes, even in their mutated forms, scientists aim to develop new antimicrobial agents that can overcome existing resistance. researchgate.net For example, studies have evaluated derivatives for their ability to lower the ratio of the minimum inhibitory concentration (MIC) in gyrase-resistant bacterial mutants compared to wild-type strains. researchgate.net
The synthesis of hybrid molecules is another approach to combat resistance. By combining the quinazolinone core with other biologically active moieties such as oxadiazole, thiazolidin-4-one, or triazole, researchers aim to create compounds with multiple modes of action, making it more difficult for pathogens or cancer cells to develop resistance. nih.govrsc.orgnih.gov For instance, certain 2,4,6-trisubstituted quinazoline derivatives have shown potent antimicrobial activity, with the specific substitutions playing a key role in their effectiveness. nih.gov The versatility of the quinazolinone scaffold allows for the creation of a diverse library of compounds to screen against resistant strains. nih.gov
Exploration of Additional Therapeutic Applications
While much research has focused on the antibacterial and anticancer potential of quinazoline-2,4(1H,3H)-dione derivatives, the unique scaffold of these compounds lends itself to a wide array of other therapeutic applications. researchgate.netjuniperpublishers.com The diverse pharmacological activities reported for this class of molecules underscore its potential as a privileged structure in drug discovery.
Ongoing research is exploring the use of these derivatives in several other therapeutic areas:
Anti-inflammatory Agents : Guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been identified as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1) and show potential for suppressing cytokine-mediated inflammatory responses and acute lung injury. nih.govmdpi.com Certain compounds inhibit the synthesis of nitric oxide (NO) and interleukin-6 (IL-6) secretion in macrophages. nih.gov
Anticonvulsant Activity : The quinazolinone core is being investigated for its potential to treat neurological disorders. Specific derivatives have been evaluated for anticonvulsant properties. researchgate.net
Antihypertensive and Antiplatelet Effects : Some derivatives have been shown to possess antihypertensive properties. acs.org Additionally, NHE-1 inhibitors from this class also exhibit antiplatelet activity, suggesting a potential role in cardiovascular diseases. nih.govnih.gov
Antimalarial Agents : Researchers have synthesized novel hybrid quinazolin-2,4-dione analogs and used in silico molecular docking to analyze their binding to Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a potential target for antimalarial drugs. frontiersin.org
Antiviral Potential : Beyond HCV, the general applicability of quinazolinone derivatives as antiviral agents is an area of active investigation. nih.gov
Other Applications : The broad biological profile of this chemical family includes potential uses as antidiabetic, antioxidant, and cholinesterase inhibitory agents. nih.govjuniperpublishers.com
This wide range of biological activities suggests that the this compound scaffold will continue to be a fertile ground for the discovery of new therapeutic agents for a multitude of diseases. researchgate.netnih.gov
Q & A
Q. What are the standard synthetic routes for 8-Methoxyquinazoline-2,4(1H,3H)-dione, and what are their limitations?
Traditional methods involve reactions of anthranilic acid derivatives with chlorosulfonyl isocyanate or phosgene, which require toxic reagents and generate hazardous waste . Recent advances utilize CO₂ with ionic liquids or deep eutectic solvents under mild conditions, improving sustainability but requiring optimization for scalability . Key limitations include low atom economy in classical routes and sensitivity to reaction conditions in newer methods.
Q. How is NMR spectroscopy employed to confirm the structure of quinazoline-dione derivatives?
¹H NMR analysis identifies substituent positions and hydrogen environments. For example, aromatic protons in 6-nitroquinazoline-2,4(1H,3H)-dione show distinct chemical shifts (e.g., δ 8.3–8.5 ppm for nitro-adjacent protons), while methoxy groups in 8-methoxy derivatives resonate near δ 3.8–4.0 ppm. Multiplicity patterns (singlets for isolated protons, doublets for adjacent substituents) further validate regiochemistry .
Q. What spectroscopic techniques are critical for purity assessment of quinazoline-dione derivatives?
High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., m/z 163.0497 for C₈H₇N₂O₂⁺ in 6-nitro derivatives), while HPLC (≥98% purity) and IR spectroscopy (C=O stretches at ~1700 cm⁻¹) ensure structural integrity .
Advanced Research Questions
Q. How can researchers address low yields in the nitration of quinazoline-dione precursors?
Optimizing reaction stoichiometry and temperature is critical. For example, nitration of quinazoline-2,4(1H,3H)-dione with HNO₃/H₂SO₄ at 0°C for 3 hours achieves 82% yield by minimizing side reactions. Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate, 3:7) enhances purity .
Q. What strategies improve selectivity in functionalizing the quinazoline-dione core?
- Regioselective substitution : Electron-withdrawing groups (e.g., nitro at C6) direct electrophilic attacks to specific positions.
- Protecting groups : Benzyloxy protection of hydroxyl groups (e.g., 3-benzyloxy derivatives) enables selective deprotection for downstream modifications .
- Metal catalysis : Palladium-mediated coupling reactions introduce aryl/heteroaryl groups at C6 or C7 positions .
Q. How do structural modifications influence biological activity in quinazoline-dione derivatives?
- Anti-HIV activity : Biphenylamino substituents at C6 enhance binding to HIV reverse transcriptase (e.g., compound 9g with 4'-methoxybiphenyl shows IC₅₀ < 1 μM) .
- Anti-inflammatory effects : 3-Hydroxy derivatives exhibit COX-2 inhibition (e.g., 3-(4-methoxyphenyl) analogs reduce edema by 60% in murine models) .
Data Contradiction and Methodological Challenges
Q. How can researchers resolve discrepancies in reported biological activities of quinazoline-dione derivatives?
Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). Standardized protocols (e.g., fixed IC₅₀ measurement in HEK293 cells) and comparative studies using reference compounds (e.g., zidovudine for anti-HIV activity) improve reproducibility .
Q. What green chemistry approaches are emerging for synthesizing quinazoline-diones?
- CO₂ utilization : Ionic liquids like 1-methylhydantoin anion-functionalized solvents activate CO₂ and 2-aminobenzonitrile at room temperature, achieving 90% conversion with minimal waste .
- Solvent-free reactions : Mechanochemical synthesis reduces reliance on volatile organic solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
